![molecular formula C19H11Cl4N3O B2989562 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-14-4](/img/structure/B2989562.png)
3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Description
3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H11Cl4N3O and its molecular weight is 439.12. The purity is usually 95%.
BenchChem offers high-quality 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity in Carbon-Carbon Bond-Forming Reactions
The compound 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone shows potential in catalytic activities. Research has highlighted its role in the efficient formation of asymmetric biaryl compounds, crucial in carbon-carbon bond formation. This application is particularly significant in Suzuki–Miyaura cross-coupling and arylation reactions, demonstrating its utility in organic synthesis and pharmaceutical research (Akkoç, Gök, Ilhan, & Kayser, 2016).
Role in Synthesis of Pyrido[1,2-a]benzimidazoles
In the field of medicinal chemistry, the chemical structure of 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is significant for synthesizing pyrido[1,2-a]benzimidazoles. These compounds are noted for their solubility and DNA intercalation properties, making them relevant in antibiotic drug development, like Rifaximin (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
Synthesis of Polysubstituted Benzimidazole Derivatives
The compound is also useful in synthesizing polysubstituted benzimidazole derivatives. These derivatives have applications in developing new materials and understanding chemical reactions' mechanisms, especially in the context of polysubstituted benzenes and indoles (Yan, Wang, Song, & Sun, 2009).
Application in Luminescent Properties of Lanthanide Complexes
Another area of application is in the study of luminescent properties of lanthanide nitrato complexes. These complexes have potential use in various fields, including bioimaging and sensor technology (Petoud, Bünzli, Schenk, & Piguet, 1997).
properties
IUPAC Name |
3-[5,6-dichloro-1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-4-3-10(6-13(12)21)9-26-17-8-15(23)14(22)7-16(17)25-18(26)11-2-1-5-24-19(11)27/h1-8H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRZQJFRLSVZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
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